molecular formula C9H11FO2 B15205123 2-(4-Fluoro-3-methoxyphenyl)ethanol

2-(4-Fluoro-3-methoxyphenyl)ethanol

Cat. No.: B15205123
M. Wt: 170.18 g/mol
InChI Key: PQUHXDUALMOQKP-UHFFFAOYSA-N
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Description

2-(4-Fluoro-3-methoxyphenyl)ethanol is an organic compound with the molecular formula C9H11FO2 It is a derivative of phenylethanol, where the phenyl ring is substituted with a fluoro group at the 4-position and a methoxy group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-3-methoxyphenyl)ethanol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. For example, 4-fluoro-3-nitrobenzene can be reduced to 4-fluoro-3-aminobenzene, which is then subjected to a nucleophilic substitution reaction with methanol to introduce the methoxy group. The resulting intermediate can be further reduced to obtain this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The choice of reagents and conditions is optimized for efficiency and yield. Catalysts and solvents are selected to facilitate the reactions and ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-3-methoxyphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed.

Major Products Formed

    Oxidation: 4-Fluoro-3-methoxybenzaldehyde or 4-fluoro-3-methoxybenzoic acid.

    Reduction: 2-(4-Fluoro-3-methoxyphenyl)ethane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Fluoro-3-methoxyphenyl)ethanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-3-methoxyphenyl)ethanol involves its interaction with specific molecular targets. The fluoro and methoxy groups influence the compound’s reactivity and binding affinity. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)ethanol: Lacks the fluoro group, which may affect its reactivity and biological activity.

    2-(4-Fluorophenyl)ethanol: Lacks the methoxy group, leading to different chemical properties.

    2-(3-Methoxyphenyl)ethanol: The position of the methoxy group is different, which can influence its reactivity.

Uniqueness

2-(4-Fluoro-3-methoxyphenyl)ethanol is unique due to the presence of both fluoro and methoxy groups on the phenyl ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C9H11FO2

Molecular Weight

170.18 g/mol

IUPAC Name

2-(4-fluoro-3-methoxyphenyl)ethanol

InChI

InChI=1S/C9H11FO2/c1-12-9-6-7(4-5-11)2-3-8(9)10/h2-3,6,11H,4-5H2,1H3

InChI Key

PQUHXDUALMOQKP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CCO)F

Origin of Product

United States

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